Superior Brain Penetration: PQR620 vs. Rapamycin and Everolimus
PQR620 demonstrates vastly superior brain penetration compared to the clinically used rapalogs rapamycin and everolimus. In C57BL/6J mice, PQR620 achieved a brain:plasma ratio of approximately 1.6, whereas rapamycin and everolimus exhibited ratios of only 0.0057 and 0.016, respectively [1][2]. This represents a >100-fold improvement over rapamycin and a 100-fold improvement over everolimus, enabling effective CNS target engagement at well-tolerated doses [1].
| Evidence Dimension | Brain:plasma concentration ratio |
|---|---|
| Target Compound Data | ~1.6 |
| Comparator Or Baseline | Rapamycin: 0.0057; Everolimus: 0.016 |
| Quantified Difference | >100-fold higher than rapamycin; 100-fold higher than everolimus |
| Conditions | C57BL/6J mice, single oral dose, time point of maximum concentration |
Why This Matters
This differential brain penetration is critical for researchers selecting an mTOR inhibitor for CNS disease models, as poor brain exposure limits the translational relevance of rapalogs in neurological indications.
- [1] Brandt C, Hillmann P, Noack A, et al. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy. Neuropharmacology. 2018;140:107-120. View Source
- [2] Rageot D, Bohnacker T, Melone A, et al. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. J Med Chem. 2018;61(22):10084-10105. View Source
